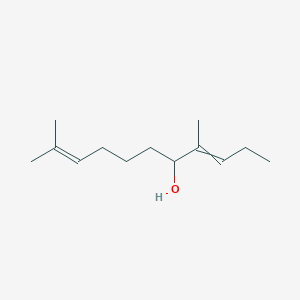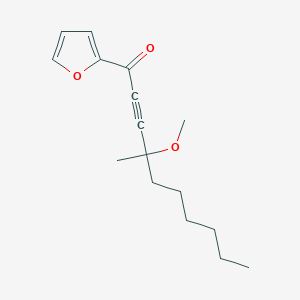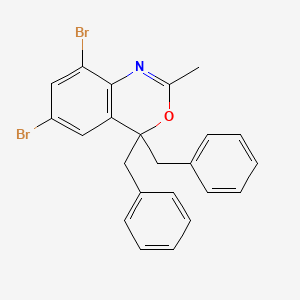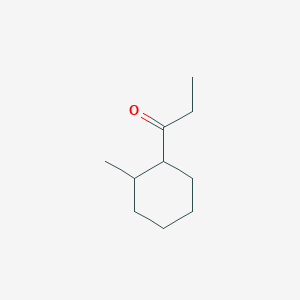![molecular formula C14H16Si B14402188 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline CAS No. 84904-68-7](/img/structure/B14402188.png)
2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline is a complex organic compound with a unique structure that includes a naphthalene ring fused with a siline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline typically involves multistep organic reactions. One common method includes the reaction of naphthalene derivatives with silane compounds under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as distillation or chromatography, are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline include:
- 2,3-Dihydro-1H-naphtho[1,8-cd]siline
- 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-de]siline
- 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-df]siline
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.
属性
CAS 编号 |
84904-68-7 |
|---|---|
分子式 |
C14H16Si |
分子量 |
212.36 g/mol |
IUPAC 名称 |
3,3-dimethyl-3-silatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C14H16Si/c1-15(2)9-12-7-3-5-11-6-4-8-13(10-15)14(11)12/h3-8H,9-10H2,1-2H3 |
InChI 键 |
WQHUJZSMRVTZEC-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CC2=CC=CC3=C2C(=CC=C3)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)






![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)

![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)
